N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase enzyme, casein kinase 1 epsilon (CK1ε). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases and disorders.
Mechanism of Action
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide exerts its pharmacological effects by inhibiting the activity of CK1ε, which is involved in various cellular processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response. The inhibition of CK1ε by this compound leads to the modulation of downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have effects on various biochemical and physiological processes. The molecule has been demonstrated to modulate the circadian rhythm by regulating the activity of the CLOCK-BMAL1 transcriptional complex. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide is its high potency and selectivity towards CK1ε. This makes it an ideal tool compound for studying the biological functions of CK1ε and its downstream signaling pathways. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experimental setups.
Future Directions
There are several future directions for research on N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide. One potential avenue is the development of more potent and selective CK1ε inhibitors for therapeutic use in diseases such as Alzheimer's and Parkinson's. Additionally, further studies on the circadian rhythm regulatory effects of this compound could lead to the development of novel treatments for circadian rhythm disorders. Finally, the use of this compound as a tool compound for studying the role of CK1ε in various cellular processes could lead to a better understanding of the underlying mechanisms of disease.
Synthesis Methods
The synthesis of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide involves a multistep process that includes the reaction of 6-methylnicotinamide with 4-fluorobenzaldehyde to form an intermediate, followed by the addition of pyrrolidine and subsequent purification steps. The final product is obtained in high purity and yield.
Scientific Research Applications
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. The molecule has been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Additionally, this compound has demonstrated neuroprotective effects in preclinical studies of Parkinson's disease.
properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-2-5-14(9-20-12)18(24)21-16-8-17(23)22(11-16)10-13-3-6-15(19)7-4-13/h2-7,9,16H,8,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJUBVJTQYUISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.